molecular formula C9H17F6N2P B6330631 1-butyl-3-ethylimidazolium Hexafluorophosphate CAS No. 256647-89-9

1-butyl-3-ethylimidazolium Hexafluorophosphate

Cat. No.: B6330631
CAS No.: 256647-89-9
M. Wt: 298.21 g/mol
InChI Key: XHDGTOOJVGSPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-ethylimidazolium hexafluorophosphate is a type of ionic liquid. Ionic liquids are salts in a liquid state at room temperature and are known for their excellent thermal stability, wide liquid range, low vapor pressure, and ability to solubilize various materials . They are often used in chemical synthesis, catalysis, and electrochemistry .


Physical and Chemical Properties Analysis

This compound is a viscous, colorless, hydrophobic, and non-water-soluble ionic liquid with a melting point of -8 °C . It is known to very slowly decompose in the presence of water .

Safety and Hazards

The safety data sheet for 1-Butyl-3-ethylimidazolium hexafluorophosphate suggests avoiding contact with skin or inhalation of spillage, dust, or vapor. Dust formation should be avoided and all sources of ignition should be extinguished. Avoid sparks, flames, heat, and smoking .

Mechanism of Action

Target of Action

1-Butyl-3-ethylimidazolium Hexafluorophosphate, also known as this compound, 98%, is primarily used as a solvent in various synthetic and catalytic transformations . Its primary targets are therefore the reactants in these transformations, where it facilitates their interaction and reaction.

Mode of Action

This compound belongs to a class of substances known as ionic liquids. Ionic liquids are salts in a liquid state, and they are powerful solvents and electrically conducting fluids The unique properties of ionic liquids, such as their negligible vapor pressure and wide electrochemical window, make them particularly effective in this role .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reactions it is used to facilitate. It is known to be involved in the denitration of the primary o−no 2 group, forming a c=o bond and releasing no 2 gas .

Pharmacokinetics

Its properties as an ionic liquid, including its hydrophobicity and low volatility, suggest that it would have low bioavailability .

Result of Action

The primary result of the action of this compound is to facilitate chemical reactions. For example, it has been used as a medium for reactions such as ring-closing metathesis of diene and enyne substrates . It is also known to very slowly decompose in the presence of water .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . Additionally, its stability can be compromised in the presence of water, as it is known to slowly decompose when exposed to moisture .

Properties

IUPAC Name

1-butyl-3-ethylimidazol-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.F6P/c1-3-5-6-11-8-7-10(4-2)9-11;1-7(2,3,4,5)6/h7-9H,3-6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDGTOOJVGSPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.1 ml of N-butylimidazole was introduced into a 50 ml glass flask under an argon atmosphere. 2.08 g of triethyloxonium hexafluorophosphate in solution in 5 ml of 1,2-dichloroethane was then introduced. The mixture was stirred for 4 hours at room temperature. The solvent was evaporated off under vacuum using a vane pump. A colorless liquid was obtained.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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